Stella blue
Description
Structure
3D Structure of Parent
Properties
CAS No. |
85213-55-4 |
|---|---|
Molecular Formula |
C18H24ClN3O5 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-N,3-N-diethyl-7-N,7-N-dimethyl-10H-phenoxazin-10-ium-3,7-diamine;perchlorate |
InChI |
InChI=1S/C18H23N3O.ClHO4/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16;2-1(3,4)5/h7-12,19H,5-6H2,1-4H3;(H,2,3,4,5) |
InChI Key |
PAGLNXBVCONORK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)[NH2+]C3=C(O2)C=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |
Related CAS |
14797-73-0 (perchlorate) |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Stella Blue
Established Synthetic Pathways for Phenoxazonium Dye Core Structures
The foundational structure of Stella Blue is the phenoxazonium ring system, a tricyclic heteroaromatic scaffold containing both nitrogen and oxygen. tamu.educasirmediapublishing.com The synthesis of this core has evolved from classical condensation reactions to modern metal-catalyzed methods. Historically, the phenoxazine (B87303) ring was first synthesized by Bernth in 1887. uobaghdad.edu.iq
Classic methodologies for constructing the phenoxazonium core often involve the acid-catalyzed condensation of an o-aminophenol derivative with a quinone or a related compound. tandfonline.comresearchgate.net A well-established route is the reaction between an o-aminophenol and 2,3-dichloro-1,4-naphthoquinone. tandfonline.comresearchgate.net Another prominent classical method is the condensation of a nitrosophenol derivative, such as 5-(diethylamino)-2-nitrosophenol (B12104377), with another aromatic component, which is a key step in the synthesis of related dyes like Nile Red. researchgate.net Similarly, the condensation of N,N-dialkyl-4-nitrosoaniline hydrochlorides with naphthol derivatives, sometimes accelerated by microwave irradiation, provides a direct route to benzo[a]phenoxazonium chlorides. jlu.edu.cn
More contemporary approaches leverage the efficiency and selectivity of metal-catalyzed cross-coupling reactions. casirmediapublishing.com Palladium-assisted reactions, in particular, have been employed to create functionalized phenoxazine systems. orientjchem.org For instance, the Sonogashira cross-coupling has been used to introduce alkynyl groups onto the phenoxazine skeleton, starting from a chlorophenoxazine intermediate and a terminal alkyne in the presence of a palladium catalyst. tandfonline.com These modern protocols offer greater control and versatility in synthesizing complex phenoxazine structures.
| Synthetic Method | Reactants | Key Features | Reference(s) |
| Classical Condensation | o-Aminophenol and Dichloroquinone | Acid-catalyzed, foundational method | tandfonline.com, researchgate.net |
| Nitrosophenol Condensation | Nitrosophenol and Naphthol derivatives | Used for dyes like Nile Red and Nile Blue | researchgate.net |
| Microwave-Assisted Synthesis | N,N-dialkyl-4-nitrosoaniline and Naphthol | Rapid, solvent-free conditions | jlu.edu.cn |
| Palladium-Catalyzed Cross-Coupling | Halogenated Phenoxazine and various partners | Modern, versatile, high-yield | orientjchem.org, casirmediapublishing.com |
Approaches to the Synthesis of this compound and its Molecular Analogs
This compound is chemically identified as 3-diethylamino-7-dimethylaminophenoxazonium perchlorate (B79767). ontosight.ainih.gov While a specific, detailed synthesis for this compound is not extensively published in the provided research, its structure allows for a hypothesized synthetic pathway based on the established chemistry of its analogs, such as Nile Blue and Capri Blue. researchgate.netvulcanchem.com
The synthesis would logically proceed via an acid-catalyzed condensation reaction. The key precursors would be two substituted aromatic compounds: one containing a diethylamino group and a reactive phenol (B47542), and the other containing a dimethylamino group and a nitroso functionality. A plausible route involves the condensation of 3-diethylaminophenol with N,N-dimethyl-p-nitrosoaniline . This reaction would form the tricyclic phenoxazonium core, which is then oxidized. The final step would involve precipitation with perchloric acid to yield the perchlorate salt. ontosight.ainih.gov
The synthesis of molecular analogs provides strong support for this approach.
Nile Blue Analogs : A series of these dyes were prepared by condensing N-alkyl or N-sulfo-propyl 4-arylazo-substituted 3-hydroxyaniline with substituted naphthylamines. capes.gov.br
Capri Blue : This dye, identified as [7-(dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium chloride, is synthesized from precursors that contribute its specific methyl, dimethylamino, and diethylamino groups, highlighting the modularity of these syntheses. vulcanchem.com
Punky Blue : This compound is noted as a "newly synthesized derivate" of phenoxazine, developed alongside this compound for staining applications, indicating active research in creating novel analogs. nih.gov
This modular condensation strategy allows for the creation of a wide variety of phenoxazonium dyes by simply changing the substituents on the aniline (B41778) and phenol starting materials.
Chemical Derivatization for Modulated Functionality
Strategies for Introducing Substituents (e.g., Diethylamino and Dimethylamino)
The introduction of specific alkylamino substituents, such as the diethylamino and dimethylamino groups found in this compound, is fundamental to controlling the properties of phenoxazonium dyes. ontosight.ai These functional groups are not typically added to a pre-formed phenoxazine ring. Instead, they are incorporated from the outset by using appropriately substituted starting materials in the initial condensation reaction.
The strategy is a cornerstone of phenoxazonium dye synthesis:
To introduce a diethylamino group : A precursor containing this moiety is used. For example, the synthesis of Nile Red and its derivatives utilizes 5-(diethylamino)-2-nitrosophenol or 3-diethylaminophenol. researchgate.netresearchgate.net The diethylamino group acts as a powerful electron-donating substituent.
To introduce a dimethylamino group : A starting material with a dimethylamino group is required. The synthesis of Meldola's Blue, for instance, employs N,N-dimethyl-4-nitrosoaniline. tamu.edu
For this compound, which contains both types of groups, the synthesis logically requires one precursor with a diethylamino group (3-diethylaminophenol) and another with a dimethylamino group (N,N-dimethyl-p-nitrosoaniline). ontosight.ai This "building block" approach provides a direct and efficient method for assembling asymmetrically substituted phenoxazonium dyes.
Synthetic Methods for "Newly Synthesized Derivates" of Phenoxazin
Research into phenoxazine chemistry continues to yield novel derivatives with diverse structures and functionalities. tandfonline.comresearchcommons.orguobaghdad.edu.iq These synthetic efforts often involve modifying the core phenoxazine ring or introducing complex heterocyclic systems.
Several distinct strategies have been reported for creating new phenoxazine derivatives:
N-Substitution and Heterocycle Formation : One pathway begins with the parent phenoxazine molecule, which is first functionalized at the nitrogen atom. For example, phenoxazine can be reacted with ethylchloroacetate to produce ethyl acetate (B1210297) phenoxazine. This intermediate can then be converted into a hydrazide, which serves as a precursor for forming new heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles attached to the phenoxazine nitrogen. uobaghdad.edu.iqresearchcommons.org
Pyrazoline-Phenoxazine Hybrids : Another approach involves building upon a 10-acetyl-phenoxazine starting material. This compound undergoes a Claisen-Schmidt condensation with various aromatic aldehydes to form phenoxazine-chalcone intermediates. These intermediates are then cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to generate a family of pyrazoline-phenoxazine derivatives. uobaghdad.edu.iq
Palladium-Catalyzed Cross-Coupling Reactions : Modern organometallic chemistry offers powerful tools for derivatization. Sonogashira cross-coupling reactions have been successfully used to synthesize novel alkynyl derivatives by reacting chloro-phenoxazine intermediates with terminal alkynes. tandfonline.com Similarly, palladium(II) acetate/XPhos catalyst systems have been used to create angular polycyclic phenoxazines through cross-coupling. orientjchem.org
The table below summarizes some of the reported newly synthesized phenoxazine derivatives and the methods used.
| Derivative Type | Starting Material | Key Reagents/Reaction | Resulting Structure | Reference(s) |
| N-Substituted Oxadiazole | Phenoxazine | Ethylchloroacetate, Hydrazine Hydrate, POCl₃ | 10-[N-methylene-1,3,4-oxadiazole] phenoxazine | researchcommons.org, uobaghdad.edu.iq |
| Pyrazoline Hybrid | 10-acetyl-phenoxazine | Aromatic aldehydes, Hydrazine hydrate | 10-(pyrazolin-3-yl)phenoxazine derivatives | uobaghdad.edu.iq |
| Alkynyl Derivative | 6-chloro-5H-benzo[a]phenoxazin-5-one | Terminal alkynes, Pd/XPhos catalyst | 6-(Alkynyl)-5H-benzo[a]phenoxazin-5-one | tandfonline.com |
| Angular Polycyclic | 6-chlorodibenzo[a,j]phenoxazin-5-one | 2-aminophenol, Pd(OAc)₂/t-BuXphos | Fused polycyclic phenoxazine system | orientjchem.org |
Structural Elucidation and Advanced Characterization of Stella Blue
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in determining the atomic and molecular structure of a compound.
NMR spectroscopy would be a critical tool for determining the connectivity of atoms within the "Stella blue" molecule. Different NMR experiments, such as ¹H NMR and ¹³C NMR, would provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques would further elucidate the bonding framework.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Novel Compound (Note: This table is a placeholder and does not represent data for "this compound")
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mass spectrometry would be employed to determine the precise molecular weight of "this compound" and to gain insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the elemental composition.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data (Note: This table is a placeholder and does not represent data for "this compound")
| m/z (calculated) | m/z (found) | Difference (ppm) | Molecular Formula |
|---|
If "this compound" could be crystallized, X-ray diffraction would offer a definitive three-dimensional model of its atomic arrangement in the solid state, providing precise bond lengths and angles.
Chromatographic and Separation Methodologies for Purity Assessment
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be utilized to assess the purity of a sample of "this compound" and to separate it from any impurities.
Table 3: Hypothetical HPLC Purity Analysis (Note: This table is a placeholder and does not represent data for "this compound")
| Retention Time (min) | Peak Area (%) | Identity |
|---|
Electron Microscopy Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology and topography of "this compound" in its solid form, providing information about its particle size and shape.
Spectroscopic Investigations of Stella Blue S Electronic Structure and Interactions
Absorption and Emission Spectral Characteristics of Stella Blue
This compound, a blue copper protein, is characterized by a distinctive electronic absorption spectrum, which arises from its unique copper center. The intense blue color is due to a strong absorption band centered around 600 nm (ε ≈ 1300-5000 M⁻¹cm⁻¹), a feature that defines the "Type 1" copper center. acs.org This primary band is assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from the pπ orbital of a cysteine sulfur ligand to the half-occupied d(x²-y²) orbital of the copper(II) ion. acs.org
The absorption spectrum also displays other, weaker bands. Typically, a shoulder is observed around 460 nm, which has been attributed to a Cu-S(cys) σ antibonding interaction, with an intensity that is notably higher than in other blue copper proteins like plastocyanin or azurin. acs.org In the near-infrared (NIR) region, several low-energy bands are present, which are assigned to d-d transitions within the flattened tetrahedral (D₂d) copper(II) center. acs.orgpnas.org For instance, low-temperature absorption spectra have resolved bands at approximately 10,500 cm⁻¹, 8,100 cm⁻¹, and 5,250 cm⁻¹. acs.org These low energies for the d-d transitions are inconsistent with tetragonal or square-planar geometries and instead support a distorted tetrahedral structure. acs.orgpnas.org
While extensively studied for its absorption properties, the emission (fluorescence) characteristics of this compound are not a primary focus in the cited literature, as the excited states are efficiently quenched, a common feature for many metalloproteins. The dominant spectroscopic investigations concentrate on absorption, circular dichroism, and Raman techniques to probe the electronic ground state and excited states.
| Spectral Region | Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment | Reference |
|---|---|---|---|---|
| Visible | ~16,600 | ~600 | S(pπ) → Cu d(x²-y²) LMCT | acs.orgacs.org |
| Visible | ~21,700 | ~460 | S(σ) → Cu d(x²-y²) LMCT | acs.orgpnas.org |
| Near-Infrared | 10,500 | ~952 | d-d transition | acs.org |
| Near-Infrared | 8,100 | ~1235 | d-d transition | acs.org |
| Near-Infrared | 5,250 | ~1905 | d-d transition | acs.org |
Environmental Modulators of Spectroscopic Properties
The interaction of this compound with other molecules and surfaces can be investigated using staining techniques that are sensitive to electrolyte concentration. The Critical Electrolyte Concentration (CEC) staining method, often utilizing dyes like Alcian Blue, is a powerful tool for characterizing polyanionic macromolecules. researchgate.netresearchgate.net This technique relies on the principle of competitive binding between the cationic dye and cations from an electrolyte solution (e.g., MgCl₂) for the anionic sites on the molecule. researchgate.net
For a protein like this compound, which has charged surface residues, the intensity of staining with a cationic dye would be dependent on the concentration of surrounding electrolytes. At low electrolyte concentrations, the dye binds effectively to the protein. As the concentration of the electrolyte (e.g., MgCl₂) increases, the smaller, more mobile cations from the salt solution compete with and displace the larger dye molecules, leading to a reduction in staining intensity. researchgate.net The CEC is defined as the electrolyte concentration at which this displacement occurs, and its value provides insight into the nature and density of the anionic charges on the macromolecule. While specific CEC data for this compound is not detailed in the provided sources, the principle is broadly applicable to proteins and other biopolymers. researchgate.netnih.gov
The spectroscopic properties of this compound are sensitive to pH, as changes in hydrogen ion concentration can alter the protonation state of amino acid residues, including those that coordinate the copper ion or are part of the broader protein structure. acs.org Altering the pH can lead to shifts in the absorption spectrum, reflecting changes in the electronic structure of the copper center. mdpi.comrsc.org
Theoretical studies on models of the this compound active site have explored the consequences of pH changes. One hypothesis investigated whether the axial glutamine ligand, which coordinates the copper ion through its oxygen atom, might switch its coordinating atom to the deprotonated Nε at high pH. However, calculations of the resulting transition energies did not match the experimental spectrum observed at elevated pH, suggesting this specific structural change is unlikely. acs.org More generally, pH-dependent spectral shifts in metalloproteins are often caused by the protonation or deprotonation of histidine ligands or other nearby residues, which can modulate the ligand field strength and the geometry of the metal site, thereby altering the energies of the d-d and charge-transfer transitions. ajgreenchem.commdpi.com
Advanced Spectroscopic Probes for Molecular Interactions
Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an essential tool for studying the chiral environment of the this compound active site. libretexts.orgwikipedia.org The CD spectrum provides complementary information to the standard absorption spectrum, as transitions that are weak in absorption can be prominent in CD, and vice-versa, helping to resolve and assign electronic transitions.
Low-temperature CD spectra of this compound reveal multiple bands in the near-infrared region, corresponding to the d-d transitions of the Cu(II) center. acs.orgpnas.org For example, bands have been identified at 10,500 cm⁻¹, 8,100 cm⁻¹, and 5,250 cm⁻¹. acs.org In the visible region, the CD spectrum shows complex features corresponding to the ligand-to-metal charge transfer bands. pnas.orgacs.org
Magnetic circular dichroism (MCD) is particularly powerful because its selection rules differ from both absorption and natural CD, and it can be used to probe paramagnetic centers like the Cu(II) in this compound. wikipedia.orgnih.gov MCD studies have been crucial in assigning the electronic transitions. Low-temperature MCD spectra of this compound show a feature in the NIR at around 8,800 cm⁻¹. acs.org The combination of absorption, CD, and MCD data allows for a detailed description of the electronic structure, confirming a distorted tetrahedral geometry for the copper site and enabling the assignment of the characteristic absorption bands to specific charge transfer transitions from the cysteine and histidine ligands to the copper d-orbitals. acs.orgacs.org
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| CD | 10,500 | d-d transition | acs.org |
| CD | 8,100 | d-d transition | acs.org |
| CD | 5,250 | d-d transition | acs.org |
| MCD | 8,800 | d-d transition | acs.org |
| MCD | ~13,000 | Negative feature, charge-transfer | acs.org |
Resonance Raman (RR) spectroscopy is a highly selective technique used to study the vibrational modes of chromophores. rsc.org By tuning the excitation laser to one of the electronic absorption bands of this compound (e.g., the ~600 nm LMCT band), the vibrational modes associated with the copper site are selectively enhanced, providing a detailed vibrational fingerprint of the metal-ligand environment. acs.org
RR spectra of this compound are dominated by a complex series of peaks in the 200-500 cm⁻¹ region. acs.org These vibrations are assigned to the stretching modes of the copper-ligand bonds. A number of these bands have been attributed to Cu-N(histidine) stretching modes, while a particularly strong feature is associated with the Cu-S(cysteine) stretch. acs.orgpnas.org The distinctive pattern of the resonance Raman spectrum of this compound suggested that its copper site differs significantly from those in other blue copper proteins. acs.org This technique has been instrumental in proposing and validating structural models of the blue copper center, confirming the presence of a cysteine sulfur and at least one nitrogen ligand in the copper's coordination sphere. acs.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. In the study of the blue copper protein stellacyanin (B1173104), often referred to as this compound, XAS has been instrumental in characterizing the copper-binding site. The technique is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES), which provides information about the oxidation state and coordination geometry of the absorbing atom, and the Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the bond distances and coordination numbers of the neighboring atoms.
Investigations into wild-type stellacyanin and its mutants have utilized XAS to understand the nature of the copper-ligand bonds. researchgate.netnih.gov S K-edge XAS studies have been particularly revealing about the covalency of the copper-thiolate bond. For instance, these studies have shown that the singly occupied highest molecular orbital (HOMO) in stellacyanin has a significant sulfur 3p character, quantified at 41%. researchgate.net This high degree of covalency is a hallmark of blue copper proteins and is crucial for their electron transfer function.
EXAFS analysis has provided precise measurements of the bond lengths within the copper center. A key finding from EXAFS studies is the relatively short copper-cysteine sulfur (Cu-S(Cys)) bond. researchgate.netnih.gov Research has demonstrated that a weakened axial interaction at the copper site leads to a shortening of this Cu-S(Cys) bond. researchgate.netnih.gov In oxidized stellacyanin, the Cu-S distance is intermediate between the very short bond found in plastocyanin and the longer bonds typical of near-tetragonal copper model compounds. researchgate.net
Furthermore, XAS studies on stellacyanin in both its oxidized Cu(II) and reduced Cu(I) states have revealed changes in the coordination environment. In the oxidized form, the copper ion is coordinated by two nitrogen atoms and one or two sulfur atoms. researchgate.net Upon reduction to the Cu(I) state, the coordination number of nitrogen atoms decreases to one. researchgate.net These structural changes are fundamental to the redox function of the protein.
Table 1: Selected EXAFS Data for Stellacyanin
| Parameter | Value | Reference |
|---|---|---|
| Cu-S(Cys) Bond Covalency (S 3p character) | 41% | researchgate.net |
| Cu-N distance (oxidized Cu(II) state) | 1.95-2.05 Å | researchgate.net |
| Cu-S distance (oxidized Cu(II) state) | Intermediate between plastocyanin and tetragonal models | researchgate.net |
| Cu-S distance (reduced, radiation-damaged) | 2.31-2.34 Å | researchgate.net |
Note: The table presents a summary of findings from various spectroscopic studies. The values represent key structural parameters of the copper site in stellacyanin.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is exceptionally well-suited for studying the paramagnetic Cu(II) center in oxidized stellacyanin. EPR provides detailed information about the electronic structure of the metal ion and its interactions with surrounding magnetic nuclei, which helps to characterize the radical nature of the copper site.
EPR studies have been a cornerstone in understanding the electronic properties of the blue copper site in stellacyanin. researchgate.netnih.gov The spectra provide g-values and hyperfine coupling constants that are characteristic of the geometry and ligand environment of the copper ion. The results from EPR spectroscopy have supported findings from XAS, confirming that a weakened axial ligand interaction affects the electronic structure of the copper center. researchgate.netnih.gov Specifically, as the axial ligand is varied from glutamine to methionine to a non-coordinating leucine (B10760876) in mutant forms of stellacyanin, EPR results, in conjunction with XAS pre-edge energy analysis, show that the effective nuclear charge on the copper increases. researchgate.netnih.gov This indicates that the increased donation from the thiolate ligand does not fully compensate for the weakened axial interaction. researchgate.netnih.gov
Moreover, novel EPR methods have been developed to probe the dynamics of electron transfer in stellacyanin. By reconstituting the protein with different stable copper isotopes (⁶³Cu and ⁶⁵Cu), researchers have been able to use the subtle differences in their EPR spectra to monitor the electron self-exchange reaction. nih.gov This approach allowed for a direct measurement of the self-exchange rate constant for stellacyanin, which was determined to be 1.2 x 10⁵ M⁻¹s⁻¹ at 20°C. nih.gov This value is critical for understanding the kinetics of electron transfer, a primary biological function of stellacyanin.
The combination of EPR with other spectroscopic techniques and theoretical calculations provides a comprehensive picture of the electronic distribution and radical character of the copper site, which are finely tuned to facilitate efficient electron transfer. researchgate.netnih.gov
Table 2: EPR-Determined Kinetic Data for Stellacyanin
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Electron Self-Exchange Rate Constant (k₁₁) | 1.2 x 10⁵ M⁻¹s⁻¹ | 20°C | nih.gov |
Note: This table highlights a key kinetic parameter for stellacyanin obtained through a specialized EPR technique.
Chemical Reactivity and Mechanistic Insights of Stella Blue
Interaction Dynamics with Biological Components and Materials
The primary application of Stella Blue as a biological stain stems from its ability to selectively bind to various cellular components. mdpi.comscispace.com This interaction is governed by a combination of electrostatic forces and other intermolecular attractions, which can be finely tuned by environmental conditions.
Binding Mechanisms with Amphoteric Biopolymers
This compound's interaction with amphoteric biopolymers, such as proteins, is multifaceted. As cationic dyes, phenoxazines like this compound are characterized by a positively charged structure that facilitates strong electrostatic interactions with negatively charged domains on biopolymers. researchgate.netdtu.dk Proteins, being amphoteric, possess both acidic (e.g., carboxyl groups of aspartic and glutamic acid) and basic (e.g., amino groups of lysine (B10760008) and arginine) residues. The net charge of the protein is dependent on the surrounding pH. In environments where the pH is above the protein's isoelectric point, the protein will carry a net negative charge, promoting strong ionic binding with the cationic this compound molecule. carlroth.com
The binding is not solely reliant on electrostatic attraction. Van der Waals forces and hydrophobic interactions between the aromatic ring system of the dye and nonpolar regions of the biopolymer also contribute significantly to the stability of the dye-biopolymer complex. carlroth.com Research on phenoxazine (B87303) dyes indicates that upon binding to proteins like bovine serum albumin (BSA), shifts in their spectral properties occur, suggesting a change in the local microenvironment of the dye and confirming its association with the protein. researchgate.net The proposed binding mechanism involves the initial formation of a dye-biopolymer complex through these combined forces. citius.technology
Specificity of Binding Modulated by Hydrogen Ion Concentration
The specificity of this compound's staining is critically dependent on the hydrogen ion concentration (pH) of the medium. nih.gov The protonation state of both the dye and the biopolymer substrate is dictated by pH, which in turn controls the electrostatic interactions governing the binding selectivity. iium.edu.my
Conversely, as the pH increases, carboxyl groups deprotonate (-COO-), creating more anionic sites for the cationic this compound to bind. This principle allows for differential staining of cellular structures. For instance, nucleic acids (DNA and RNA), with their phosphate (B84403) backbones, maintain a strong negative charge over a wide pH range, ensuring they are readily stained by cationic dyes like this compound. Cytoplasmic proteins, however, have varying isoelectric points, and their staining intensity can be modulated by adjusting the pH. carlroth.com This controlled, pH-dependent binding allows for selective visualization of different cellular components, such as achieving contrast between the nucleus and cytoplasm. nih.gov
| pH Condition | Protein Charge State | This compound Interaction | Staining Outcome |
| Low pH (e.g., < 4) | Net positive (-COOH, -NH3+) | Electrostatic repulsion | Decreased staining of proteins |
| Neutral to High pH | Net negative (-COO-, -NH2) | Strong electrostatic attraction | Increased staining of proteins |
Photochemical Pathways and Photoreactivity
The phenoxazine core of this compound makes it a photochemically active molecule. Upon absorption of light, it is promoted to an electronically excited state, from which it can undergo several processes. The study of related phenoxazine dyes provides insight into these pathways. scispace.com
Like many organic dyes, this compound in its excited singlet state can relax back to the ground state via fluorescence, emitting light at a longer wavelength than it absorbed, or it can undergo internal conversion, dissipating the energy as heat. scispace.com Alternatively, it can undergo intersystem crossing (ISC) to a longer-lived triplet state. scispace.comresearchgate.net This triplet state is often a key intermediate in photochemical reactions. researchgate.net
The photoreactivity of phenoxazine dyes includes processes such as photobleaching, where the dye's structure is irreversibly altered by high-intensity light, leading to a loss of fluorescence. nih.govthermofisher.com This photodegradation is often mediated by reactions with molecular oxygen. nih.gov The excited triplet state of the dye can transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a process known as photosensitization. nih.gov This singlet oxygen can then go on to oxidize the dye molecule itself or other nearby biological structures, a mechanism that is harnessed in photodynamic therapy but can be a source of artifacts in fluorescence microscopy. nih.govnih.gov The quantum yield of triplet state formation and subsequent singlet oxygen generation is a critical parameter determining the photosensitizing efficiency of the dye. researchgate.netnih.gov
Electrochemical Redox Properties and their Chemical Implications
The biological functions and chemical behavior of phenoxazine dyes are intrinsically linked to their ability to undergo reversible redox conversions. ias.ac.in The electrochemical properties of this compound can be understood by examining studies on analogous phenoxazine compounds.
Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of these dyes. nih.govnsf.gov Phenoxazine derivatives typically exhibit reversible or quasi-reversible one-electron oxidation steps. ias.ac.in The process involves the removal of an electron from the electron-rich phenoxazine system to form a radical cation. ias.ac.in In some cases, a second one-electron oxidation can occur to form a dication. ias.ac.in
The redox potential, which is the potential at which the oxidation or reduction occurs, is a crucial parameter. For phenoxazine-based materials, these potentials determine their suitability for various applications, such as in electrochromic devices or as redox mediators in biosensors. mdpi.comcitius.technology The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be estimated from CV data, are fundamental to understanding the electron transfer capabilities of the dye. nih.govacs.org The HOMO level relates to the ease of oxidation (electron donation), while the LUMO level relates to the ease of reduction (electron acceptance).
Theoretical and Computational Chemistry Studies on Stella Blue
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electronic distribution and energy levels within a molecule. These calculations can be broadly categorized into ab initio methods and density functional theory.
Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. For molecules with complex electronic structures, such as dyes with extensive electron delocalization and low-lying excited states, multiconfigurational methods are often necessary. The Complete Active Space Second-order Perturbation Theory (CASPT2) method is a reliable tool for studying the electronic structure of such molecules. molcas.org It combines a multiconfigurational self-consistent field (CASSCF) treatment of static electron correlation with second-order perturbation theory to account for dynamic electron correlation.
The CASSCF step provides a good qualitative description of the electronic wave function, especially for excited states and situations with near-degeneracy of orbitals. The subsequent CASPT2 calculation refines the energies, providing quantitative accuracy. For phenoxazine (B87303) dyes, CASPT2 can be employed to calculate vertical excitation energies, oscillator strengths, and the character of electronic transitions, which are crucial for understanding their photophysical properties. researchgate.net While computationally demanding, the accuracy of CASPT2 makes it a valuable benchmark for other methods. researchgate.net
Table 1: Key Features of the CASPT2 Method
| Feature | Description |
|---|---|
| Methodology | Combines CASSCF with second-order perturbation theory. |
| Strengths | Accurately describes both static and dynamic electron correlation. Reliable for ground and excited states. |
| Applications | Calculation of excitation energies, oscillator strengths, and potential energy surfaces. |
| Limitations | High computational cost, choice of active space can be challenging. |
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. Various exchange-correlation functionals are available, allowing for the tuning of the method to specific problems.
For phenoxazine derivatives, DFT and its time-dependent extension (TD-DFT) are widely used to predict a range of molecular properties. nih.govbeilstein-journals.org These include:
Geometric Parameters: Optimization of the ground state geometry provides insights into bond lengths, bond angles, and dihedral angles, which influence the molecule's conformation and electronic properties. nih.govacs.org
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution helps in understanding the electronic transitions and reactivity of the molecule. rsc.org The HOMO-LUMO gap is a key parameter related to the color and reactivity of dyes. nih.gov
Spectroscopic Properties: TD-DFT is commonly used to calculate the UV-vis absorption spectra of organic dyes, predicting the maximum absorption wavelength (λmax) and oscillator strengths of electronic transitions. beilstein-journals.org
Studies on related phenoxazine and phenothiazine (B1677639) dyes have demonstrated the utility of DFT in rationalizing their spectroscopic and electronic properties. researchgate.netmdpi.comnih.gov
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For a molecule like Stella Blue, MD simulations can be used to:
Explore Conformational Space: Identify the preferred conformations of the molecule in different environments (e.g., in solution or bound to a biological target).
Study Solvation Effects: Simulate the behavior of the dye in a solvent, providing information on solute-solvent interactions and the structure of the solvation shell.
Investigate Interactions with other Molecules: Model the binding of the dye to other molecules, such as proteins or nucleic acids, to understand the binding mechanism and energetics.
The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between atoms. For novel molecules, force field parameters may need to be derived from quantum chemical calculations.
Computational Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting various spectroscopic parameters. As mentioned earlier, TD-DFT is a primary tool for predicting UV-vis spectra. beilstein-journals.org Beyond this, computational chemistry can be used to predict other spectroscopic properties:
Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. This can aid in the interpretation of experimental spectra and the identification of characteristic vibrational modes.
NMR Spectra: The chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using quantum chemical methods, which can help in the structural elucidation of new compounds.
For phenoxazine dyes, computational prediction of spectroscopic parameters can help to understand the relationship between their structure and their optical properties, guiding the design of new dyes with tailored characteristics. nih.gov
Advanced Computational Methodologies (e.g., Machine Learning in Chemistry)
The advent of machine learning (ML) is revolutionizing the field of computational chemistry. ML models can be trained on large datasets of chemical information to predict molecular properties much faster than traditional quantum chemical methods. aip.org
For organic dyes, ML can be applied to:
Predict Photophysical Properties: ML models can be trained to predict properties like absorption and emission wavelengths, and quantum yields, based on the molecular structure. nih.govresearchgate.netacs.orgaip.org
High-Throughput Virtual Screening: ML can be used to rapidly screen large libraries of virtual compounds to identify candidates with desired properties, accelerating the discovery of new functional dyes.
Develop New Force Fields: ML is being used to develop more accurate and transferable force fields for MD simulations.
The development of robust and accurate ML models requires large, high-quality datasets. As more experimental and computational data on phenoxazine dyes become available, the predictive power of ML in this area is expected to grow significantly.
Environmental Chemical Behavior and Fate of Stella Blue
Biodegradation Pathways and Environmental Persistence
There is a significant lack of specific research on the biodegradation pathways and environmental persistence of Stella Blue. Generally, synthetic dyes can be resistant to biodegradation due to their complex aromatic structures. researchgate.net
The persistence of phenoxazine-based dyes in the environment is a concern, as they are not always readily biodegradable. The environmental fate of these dyes is influenced by factors such as the presence of specific microorganisms and environmental conditions. For some related dyes, biodegradation can occur under both aerobic and anaerobic conditions, often initiated by enzymatic action. For instance, fungal laccases and azoreductases have been shown to degrade certain azo dyes, leading to the formation of heterocyclic products like phenoxazines. uni-goettingen.descielo.br This suggests that enzymatic degradation could be a potential pathway for the breakdown of this compound in the environment, although specific studies are required for confirmation.
Illustrative Data on Fungal Decolorization of Other Dyes:
While specific data for this compound is unavailable, the following table illustrates the decolorization capabilities of various fungi on other types of dyes, indicating the potential for microbial communities to impact dye persistence.
| Fungal Species | Dye Type | Decolorization Efficiency | Incubation Time |
| Coriolus versicolor | Vat Dyes (e.g., Cibanon Blue) | Up to 90.7% | 7 days |
| Aspergillus niger | Azo Dyes (e.g., Congo Red) | Complete | 6 days |
| Phanerochaete chrysosporium | Vat Dyes (e.g., Cibanon Blue) | 87% | Not Specified |
Note: This table is for illustrative purposes only and is based on data for dyes other than this compound.
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis) in Aquatic and Terrestrial Systems
Information regarding the abiotic transformation of this compound through processes like photolysis and hydrolysis is not well-documented. However, the phenoxazine (B87303) core of this compound suggests potential susceptibility to photolytic degradation. Phenoxazine dyes were historically used for silk dyeing but were often discontinued (B1498344) due to poor lightfastness, indicating they can be broken down by light. acs.org
Photolysis: The absorption of light, particularly UV radiation, can lead to the excitation of dye molecules and subsequent degradation. For some phenoxazine-based dyes, photolysis can be a significant transformation pathway. nih.gov The rate and products of photolysis are dependent on factors such as the wavelength of light, pH, and the presence of other substances in the water that can act as photosensitizers or quenchers.
Hydrolysis: The stability of phenoxazine dyes can also be influenced by hydrolysis, which is the reaction with water. Some related compounds, such as azomethines containing a phenoxazine unit, have been noted to be potentially susceptible to hydrolysis. nih.gov The rate of hydrolysis is often pH-dependent. For instance, the acidic hydrolysis of some protected phenoxazine compounds has been shown to yield various products, including the fluorescent dye itself and other cyclized byproducts. scialert.net
Sorption and Leaching Behavior in Soil and Sediment Compartments
Specific studies on the sorption and leaching of this compound in soil and sediment are not available. However, the behavior of other organic dyes and herbicides with similar structural features can provide some general insights.
The sorption of organic compounds to soil and sediment is a key process that affects their mobility and bioavailability. researchgate.net Factors influencing sorption include the chemical properties of the compound (like its charge and hydrophobicity) and the characteristics of the soil (such as organic carbon content, clay content, and pH). nih.gov
As a cationic dye, this compound would be expected to adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter. This sorption can reduce its concentration in the aqueous phase and limit its potential for leaching into groundwater. The strength of this sorption is often described by a sorption coefficient (Kd or Koc). For some herbicides, a higher organic carbon content in the soil leads to stronger sorption and reduced mobility. nih.gov Conversely, desorption processes can release the compound back into the soil solution. The potential for leaching is a significant concern for groundwater contamination. researchgate.net
Illustrative Sorption Data for Other Herbicides:
The following table provides an example of how soil properties can influence the sorption of other types of herbicides, which may have relevance for understanding the potential behavior of this compound.
| Herbicide | Soil Organic Carbon (%) | Freundlich Sorption Coefficient (Kf) | Leaching Potential |
| Chloroxuron | 1.1 - 5.6 | Higher sorption | Limited mobility |
| Difenoxuron | 1.1 - 5.6 | Higher sorption | Limited mobility |
| Chlortoluron | 1.1 - 5.6 | Lower sorption | Higher mobility |
Note: This table is for illustrative purposes and shows data for phenylurea herbicides, not this compound.
Methodologies for Environmental Monitoring and Quantification of this compound
There are no standardized methods specifically documented for the environmental monitoring and quantification of this compound. However, general analytical techniques used for other dyes and organic contaminants would likely be applicable.
The development of monitoring methods is crucial for assessing the presence and concentration of such compounds in environmental matrices like water and soil. researchgate.net Techniques that could potentially be adapted for this compound include:
Spectrophotometry: Given that this compound is a dye, UV-Visible spectrophotometry could be a straightforward method for quantification in relatively clean water samples, based on its characteristic light absorption. figshare.com
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV-Vis or fluorescence detector, is a powerful technique for separating and quantifying organic compounds in complex environmental samples. nih.gov
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for the identification and quantification of the compound and its potential degradation products at very low concentrations. acs.org
Fluorescence Spectroscopy: The inherent fluorescence of phenoxazine dyes can be exploited for sensitive detection. Biosensors based on fluorescent phenoxazine derivatives have been developed for other applications and could potentially be adapted for environmental monitoring.
Electrochemical Sensors: Recent research has shown the potential of using electropolymerized phenoxazine dyes, such as Meldola Blue, as sensing probes for the detection of other environmental contaminants. This approach could be explored for the development of rapid and inexpensive sensors for this compound.
Advanced Research Perspectives and Methodological Innovations for Stella Blue in Chemical Sciences
Development of Novel Analytical Techniques for Enhanced Detection and Quantification of Stella Blue
No dedicated studies were found that focus on the development of new or enhanced analytical methodologies specifically for the detection and quantification of this compound. While standard techniques such as chromatography and spectrophotometry are generally applicable to dyes, research into innovative approaches tailored to this specific compound is not apparent in the public domain.
Interdisciplinary Approaches in Chemical Biology and Materials Science utilizing this compound as a Molecular Probe
There is no available evidence to suggest that this compound has been utilized as a molecular probe in the fields of chemical biology or materials science. Molecular probes are essential tools for visualizing and studying biological processes or material properties. While the core phenoxazonium structure is a key component of well-known molecular probes, this compound has not been adapted or applied for such purposes according to accessible research.
Q & A
Q. How can contradictory results in this compound’s cytotoxicity assays be systematically analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
